![molecular formula C69H94N14O17S2 B1670893 多特安诺 CAS No. 619300-53-7](/img/structure/B1670893.png)
多特安诺
描述
Dotanoc, also known as Gallium Ga 68 Dotatoc, is a somatostatin-2 receptor analog that is radiolabeled with gallium 68 as a positron-emitting radioisotope . It has a high affinity for somatostatin receptor subtypes 2, 3, and 5 (sst 2,3,5 ) . It is used with a PET scan (positron emission tomography) for localization of somatostatin receptor positive neuroendocrine tumors (NETs) .
Synthesis Analysis
The radiolabeled somatostatin analogue [68Ga]DOTA-NOC is synthesized in about 30 minutes with 80.3 ± 3.20 % of decay corrected radiochemical yield . The process is easily adaptable to the labeling of other peptides such as DOTA-TOC or DOTA-TATE for diagnosis or therapy .
Molecular Structure Analysis
While the exact molecular structure of Dotanoc is not explicitly mentioned in the search results, it is known that it is a somatostatin analogue . It is also known that these molecules present few differences in structural formula .
Chemical Reactions Analysis
The synthesis of Dotanoc involves the chelation of generator-produced 68 Ga-chloride by DOTANOC at elevated temperature . This process may be preceded or followed by a purification step .
科学研究应用
1. 心脏肉瘤病的诊断性影像
68Ga-DOTA-NaI-奥曲肽(多特安诺)在心脏肉瘤病炎症成像方面显示出潜力。一项研究比较了疑似心脏肉瘤病患者的 68Ga-DOTA-NaI-奥曲肽 PET/CT 与心脏磁共振成像 (CMR)。研究结果表明,虽然 CMR 在检测肉瘤病心脏受累方面更胜一筹,但多特安诺 PET/CT 由于直接靶向炎性细胞,可以更准确地识别出具有活动性炎症的患者,表明其对 CMR 具有互补作用 (Kaushik 等人,2021 年)。
2. 神经内分泌肿瘤的生物分布和剂量学
一项关于 68Ga-DOTA-NaI-奥曲肽在神经内分泌肿瘤 (NET) 患者中的生物分布和放射剂量学的研究揭示了重要的发现。该研究显示 68Ga-DOTA-NaI-奥曲肽在垂体、脾脏、肝脏和泌尿道等器官中具有生理性摄取,其中肾脏的吸收剂量最高。此信息对于了解该化合物在体内的分布及其在 PET 肿瘤学中的潜在作用至关重要 (Pettinato 等人,2007 年)。
3. 在肽受体放射性核素治疗中的作用
一项分析用于 NET 肽受体放射性核素治疗 (PRRNT) 的 177Lu 标记肽 DOTATATE、多特安诺和 DOTATOC 的体内行为的研究表明,多特安诺在正常器官(例如全身、肾脏、脾脏)中的摄取和平均吸收剂量最高。这表明其具有有效的治疗潜力,尽管由于患者间变异性,建议进行个体剂量测定 (Schuchardt 等人,2013 年)。
4
. 神经内分泌肿瘤中的影像学镓 Ga 68-DOTA-NaI-奥曲肽用于 PET 成像以检测神经内分泌肿瘤和转移。它对神经内分泌肿瘤中丰富的生长抑素受体亚型 2、3 和 5 具有高亲和力,使其成为诊断和分期这些肿瘤的有效工具。这些受体亚型大量存在于神经内分泌肿瘤及其转移灶上,而大多数其他正常组织中的含量较低,这突出了 Ga 68-DOTA-NaI-奥曲肽在这种情况下的选择性和有效性 (Ga 68-DOTA-NaI-奥曲肽,2020 年)。
5. 在副神经节瘤/嗜铬细胞瘤中的诊断用途
镓-68 多特安诺是一种生长抑素受体配体,在神经内分泌肿瘤,包括副神经节瘤/嗜铬细胞瘤的诊断工作流程中显示出重要的应用。该化合物生产工艺简单,广泛可用,生物分布良好,剂量学有利,有助于其快速被接受并整合到这些肿瘤类型的临床管理中 (Lopci 等人,2013 年)。
作用机制
未来方向
There are promising new therapies for medullary thyroid cancer already in development. Importantly, the next generation of RET-specific inhibitors designed to overcome on-target acquired resistance are already in first in human phase I study . Furthermore, combination of image-guided surgery and robot-assisted with laparoscopic surgery may reduce surgical complications in the future .
属性
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-OKVMNLLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dota-noc | |
CAS RN |
619300-53-7 | |
Record name | DOTA-NOC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-NOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。